N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide
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Overview
Description
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide is a compound that features an imidazole ring, a cyano group, and a phenyl group. Imidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
One common method involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent. What sets N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
83184-34-3 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C12H11N5/c1-9-12(17-8-15-9)10-2-4-11(5-3-10)16-7-14-6-13/h2-5,7-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
QMAHTCOUYRGFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=C(C=C2)N=CNC#N |
Origin of Product |
United States |
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